

# Spectroscopic Data of 3-O-Methylviridicatin Analogues: A Technical Guide

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## Compound of Interest

Compound Name: 3-O-Methylviridicatin

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## Disclaimer

Comprehensive, publicly available spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS, and IR) for **3-O-Methylviridicatin** could not be located during the extensive literature search conducted for the preparation of this document. To fulfill the structural and content requirements of this guide and to provide a valuable resource for researchers in this field, we have opted to present a complete spectroscopic dataset for a closely related structural analogue, 2-phenylquinolin-4(1H)-one. This compound shares the core quinolinone scaffold with **3-O-Methylviridicatin** and serves as an excellent illustrative example for the spectroscopic characterization of this class of molecules. All data presented herein, unless otherwise specified, pertains to 2-phenylquinolin-4(1H)-one.

## Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. **3-O-Methylviridicatin**, a naturally occurring quinolinone, and its synthetic analogues are of particular interest. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and mechanisms of action. This technical guide provides a detailed overview of the spectroscopic data and the methodologies used for the characterization of the quinolinone core structure, as exemplified by 2-phenylquinolin-4(1H)-one.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the analogue 2-phenylquinolin-4(1H)-one.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (400 MHz, DMSO- $\text{d}_6$ )[1]

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
11.72	s	-	1H	NH
8.10	dd	8.1, 1.1	1H	Ar-H
7.83	dd	6.6, 2.9	2H	Ar-H
7.77	d	8.3	1H	Ar-H
7.70 – 7.64	m	-	1H	Ar-H
7.63 – 7.55	m	-	3H	Ar-H
7.34	t	7.2	1H	Ar-H
6.34	s	-	1H	CH

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 2-phenylquinolin-4(1H)-one (100 MHz, DMSO- $\text{d}_6$ )[1]

Chemical Shift ( $\delta$ , ppm)	Assignment
176.92	C=O
149.98	Ar-C
140.50	Ar-C
134.21	Ar-C
131.80	Ar-CH
130.44	Ar-CH
128.99	Ar-CH
127.41	Ar-CH
124.86	Ar-C
124.71	Ar-CH
123.24	Ar-CH
118.71	Ar-C
107.32	Ar-CH

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 2-phenylquinolin-4(1H)-one<sup>[1]</sup>

Ionization Mode	Mass-to-Charge (m/z)	Formula	Calculated Mass	Found Mass
ESI	[M+H] <sup>+</sup>	C <sub>15</sub> H <sub>12</sub> NO	222.0914	222.0917

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While specific IR data for 2-phenylquinolin-4(1H)-one was not found in the searched literature, Table 4 provides characteristic absorption frequencies for the key functional groups present in this molecule, based on established spectroscopic principles.

Table 4: Characteristic IR Absorption Frequencies for 2-phenylquinolin-4(1H)-one Functional Groups

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
3200-3000	N-H stretch	Amide N-H stretching vibration
3100-3000	C-H stretch	Aromatic C-H stretching
1680-1640	C=O stretch	Amide I band (C=O stretching)
1600-1450	C=C stretch	Aromatic C=C ring stretching

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>). The solution is then transferred to a 5 mm NMR tube.
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz.
- **Data Acquisition:**
  - <sup>1</sup>H NMR: A standard single-pulse experiment is performed. The spectral width is set to encompass all proton signals (typically 0-12 ppm). A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay of 1-5 seconds between scans.

- $^{13}\text{C}$  NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom. The spectral width is typically 0-220 ppm. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}\text{C}$  nucleus.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO- $\text{d}_6$  at  $\delta$  2.50 ppm for  $^1\text{H}$  and  $\delta$  39.52 ppm for  $^{13}\text{C}$ ).

## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1 mg/mL.
- Instrumentation: High-resolution mass spectra are obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer is operated in positive ion mode to detect protonated molecules ( $[\text{M}+\text{H}]^+$ ). The instrument is calibrated prior to analysis to ensure high mass accuracy.
- Data Analysis: The mass spectrum is analyzed to determine the mass-to-charge ratio ( $m/z$ ) of the molecular ion. The high-resolution data allows for the determination of the elemental composition of the ion.

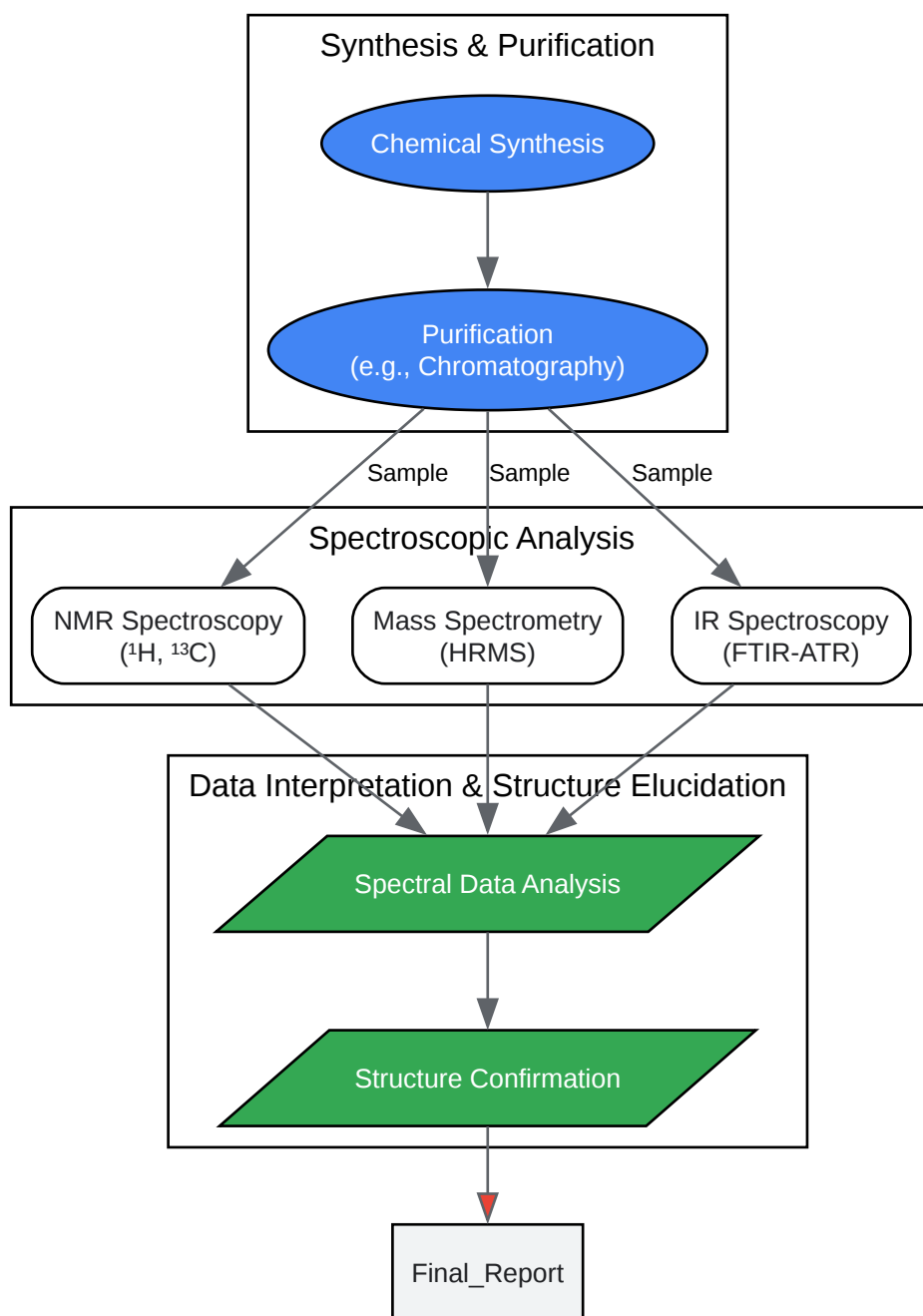
## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount of the material is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory is used.
- Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The spectrum is then analyzed to identify the characteristic absorption bands of the functional groups.

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound.



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General workflow for spectroscopic characterization.

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## References

- 1. rsc.org [rsc.org]
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